6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol
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Overview
Description
6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol is an organic compound with the molecular formula C11H20O It is characterized by a hept-2-en-1-ol backbone with a methyl group at the 6th position and a 1-methylcyclopropyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylcyclopropyl ketone and 6-methylhept-2-en-1-ol.
Grignard Reaction: A Grignard reagent is prepared from 1-methylcyclopropyl ketone and magnesium in anhydrous ether. This reagent is then reacted with 6-methylhept-2-en-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives.
Scientific Research Applications
6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
- (R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol
- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
Uniqueness
6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol is unique due to its specific structural features, such as the presence of a 1-methylcyclopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
94291-44-8 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)4-5-11(6-9-13)12(3)7-8-12/h6,10,13H,4-5,7-9H2,1-3H3/b11-6- |
InChI Key |
WQRXXEWXBPIPMP-WDZFZDKYSA-N |
Isomeric SMILES |
CC(C)CC/C(=C/CO)/C1(CC1)C |
Canonical SMILES |
CC(C)CCC(=CCO)C1(CC1)C |
Origin of Product |
United States |
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